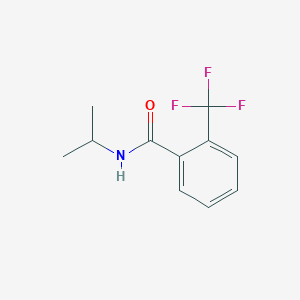

N-isopropyl-2-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-7(2)15-10(16)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPWGJQRMPNINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N Isopropyl 2 Trifluoromethyl Benzamide

X-ray Crystallography for Solid-State Structure and Packing

Molecular Conformation and Bond Geometries

While a definitive single-crystal X-ray diffraction study for N-isopropyl-2-(trifluoromethyl)benzamide is not publicly available in the surveyed literature, its molecular conformation and bond geometries can be reliably inferred from studies of closely related structures, such as other N-substituted and trifluoromethylated benzamides.

The core of the molecule consists of a benzamide (B126) group. The amide functional group (–C(O)NH–) is characteristically planar due to the delocalization of the nitrogen lone pair into the carbonyl group. A significant conformational feature of N-aryl benzamides is the tilt between this amide plane and the phenyl ring. In similar structures, this dihedral angle is consistently found to be in the range of 28-31°. nih.gov This orientation is thought to arise from a balance between attractive intramolecular interactions, such as those between the carbonyl oxygen and ortho-hydrogens on the phenyl ring, and steric repulsion. nih.gov

The expected bond lengths and angles are consistent with standard values for amides and trifluoromethylated aromatic compounds.

Table 1: Expected Bond Geometries for N-isopropyl-2-(trifluoromethyl)benzamide

| Parameter | Bond/Angle | Expected Value | Justification |

|---|---|---|---|

| Bond Lengths | C=O | ~1.23 Å | Typical for amide carbonyl group. |

| C-N | ~1.33 Å | Partial double bond character in amides. | |

| N-H | ~0.88 Å | Standard N-H bond length. nih.gov | |

| C(ar)-C(O) | ~1.50 Å | Single bond between sp² carbons. | |

| C(ar)-CF₃ | ~1.50 Å | Typical for an aromatic C-CF₃ bond. | |

| C-F | ~1.33 Å | Standard C-F bond length in a CF₃ group. | |

| Bond Angles | O=C-N | ~122° | sp² hybridization of the carbonyl carbon. |

| C(ar)-C(O)-N | ~118° | sp² hybridization of the carbonyl carbon. | |

| C-N-H | ~121° | Planar geometry at the nitrogen atom. |

Note: These values are estimations based on data from analogous structures and general principles of chemistry. Precise values would require experimental crystallographic data.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of N-isopropyl-2-(trifluoromethyl)benzamide is expected to be governed by a combination of strong and weak intermolecular interactions, creating a stable supramolecular architecture.

Hydrogen Bonding : The most significant intermolecular interaction is the classical hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule (N–H⋯O=C). This type of interaction is a hallmark of primary and secondary amides, typically leading to the formation of infinite chains or dimeric motifs in the crystal lattice. nih.govnih.govresearchgate.net In addition to this strong interaction, weaker C–H⋯O and C–H⋯F hydrogen bonds are also highly probable. nih.govresearchgate.net The aromatic and isopropyl C-H groups can act as weak donors, interacting with the electronegative oxygen or fluorine atoms.

Halogen Bonding : The trifluoromethyl (CF₃) group, while not a classical halogen bond donor, can participate in specific intermolecular contacts. The fluorine atoms can engage in C–F⋯π interactions, and short C(sp³)–F⋯F–C(sp³) contacts have also been noted in the packing of fluorinated molecules. researchgate.net While less common, the potential for the fluorine atoms to act as halogen bond acceptors in interactions with other electrophilic sites cannot be entirely ruled out.

Studies on trifluoromethyl-substituted N-methyl-N-phenylbenzamides have shown that even in the absence of strong N-H donors, the crystal packing is stabilized by a cooperative interplay of weak C–H⋯O, C–H⋯F, and C–H⋯π hydrogen bonds, highlighting the collective importance of these weaker forces. researchgate.netrsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry serves as a crucial tool for confirming the molecular formula and elucidating the structure of N-isopropyl-2-(trifluoromethyl)benzamide through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₁₂F₃NO and a monoisotopic mass of approximately 231.087 Da.

Upon electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺, which then undergoes a series of fragmentation reactions. The proposed pathway is based on established principles for the fragmentation of amides and aromatic compounds. researchgate.netnih.govmiamioh.edu

α-Cleavage : The most common fragmentation pathway for N-alkyl amides is the cleavage of the C-N bond. The primary cleavage is expected to be the loss of the isopropyl group as a radical (•CH(CH₃)₂) or as a carbocation, leading to the formation of the 2-(trifluoromethyl)benzamide (B1329304) ion or a related fragment.

Formation of the Benzoyl Cation : A dominant peak in the spectrum is expected to be the 2-(trifluoromethyl)benzoyl cation at m/z 173. This stable acylium ion is formed by the cleavage of the C(O)-N bond.

Fragmentation of the Benzoyl Cation : The 2-(trifluoromethyl)benzoyl cation (m/z 173) can subsequently lose a molecule of carbon monoxide (CO) to yield the 2-(trifluoromethyl)phenyl cation at m/z 145.

Loss of CF₃ : The fragment at m/z 145 can further fragment by losing a trifluoromethyl radical (•CF₃), resulting in a phenyl cation at m/z 76.

McLafferty Rearrangement : Another possible pathway involves a McLafferty rearrangement, where a hydrogen atom from the isopropyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆), leading to a fragment ion of 2-(trifluoromethyl)benzamide at m/z 189.

Table 2: Proposed Mass Spectrometry Fragments for N-isopropyl-2-(trifluoromethyl)benzamide

| m/z (Value) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 231 | [C₁₁H₁₂F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 216 | [C₁₀H₉F₃NO]⁺˙ | Loss of •CH₃ from isopropyl group |

| 189 | [C₈H₆F₃NO]⁺˙ | Loss of propene (C₃H₆) via McLafferty rearrangement |

| 173 | [C₈H₄F₃O]⁺ | 2-(Trifluoromethyl)benzoyl cation; loss of •NHCH(CH₃)₂ |

| 145 | [C₇H₄F₃]⁺ | Loss of CO from the benzoyl cation (m/z 173) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups within N-isopropyl-2-(trifluoromethyl)benzamide by detecting their characteristic vibrational frequencies. The analysis of its IR spectrum allows for the confirmation of the amide, isopropyl, and trifluoromethyl moieties. While a dedicated spectrum for this specific compound is not available, the expected absorption bands can be detailed by comparison with analogous molecules. researchgate.netchemicalbook.comnist.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for N-isopropyl-2-(trifluoromethyl)benzamide

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Description |

|---|---|---|---|

| ~3300 | Amide (N-H) | Stretching (ν) | A strong, sharp band characteristic of a secondary amide N-H bond involved in hydrogen bonding. |

| 3100-3000 | Aromatic C-H | Stretching (ν) | Medium to weak bands corresponding to the C-H stretching on the benzene (B151609) ring. |

| 2975-2870 | Isopropyl C-H | Stretching (ν) | Strong bands for the asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the isopropyl substituent. |

| ~1650 | Amide I (C=O) | Stretching (ν) | A very strong and sharp absorption, characteristic of the carbonyl group in a secondary amide. Its position is sensitive to hydrogen bonding. |

| ~1540 | Amide II (N-H, C-N) | Bending (δ) / Stretching (ν) | A strong band resulting from a coupled vibration of N-H in-plane bending and C-N stretching. |

| 1460, 1385 | Isopropyl C-H | Bending (δ) | Characteristic bending vibrations for the isopropyl group. The band near 1385 cm⁻¹ may appear as a doublet. |

| 1300-1100 | C-F | Stretching (ν) | Multiple strong, broad bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl (CF₃) group. |

Computational and Theoretical Investigations of N Isopropyl 2 Trifluoromethyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-isopropyl-2-(trifluoromethyl)benzamide, DFT calculations offer a detailed understanding of its geometry, stability, and electronic properties.

Geometry Optimization and Energetic Analysis

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G**), is performed to determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For benzamide (B126) and its derivatives, the planarity of the amide group and its orientation relative to the aromatic ring are of particular interest. nih.gov In N-isopropyl-2-(trifluoromethyl)benzamide, steric hindrance between the bulky isopropyl group and the trifluoromethyl group on the ortho position of the benzoyl ring likely leads to a non-planar conformation. The amide group is expected to be twisted out of the plane of the phenyl ring to alleviate this steric strain.

Energetic analysis of different conformers is crucial for understanding the molecule's stability. For instance, in a related compound, N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations have shown that the energy of the conformation found in the crystal structure is slightly higher than that of the isolated, gas-phase optimized molecule, indicating that crystal packing forces can influence the molecular geometry. A similar phenomenon would be expected for N-isopropyl-2-(trifluoromethyl)benzamide.

Table 1: Comparison of Calculated Geometrical Parameters for Related Benzamides

| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide (DFT Calculation) | Expected Trends for N-isopropyl-2-(trifluoromethyl)benzamide |

| Phenyl Ring/Amide Plane Dihedral Angle | ~27° | Larger due to increased steric hindrance from the ortho-CF3 and N-isopropyl groups. |

| Amide Plane/Substituted Ring Angle | ~8° | Not directly applicable, but the N-isopropyl group's orientation will be a key factor. |

| Energy Difference (Crystal vs. Gas Phase) | 3.2 kJ mol⁻¹ higher in crystal | A similar or larger energy difference is plausible due to packing constraints. |

This table is illustrative and based on data from a related compound. Specific values for N-isopropyl-2-(trifluoromethyl)benzamide would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For N-isopropyl-2-(trifluoromethyl)benzamide, the presence of the electron-withdrawing trifluoromethyl group (-CF3) is expected to have a significant impact on the FMOs. The -CF3 group lowers the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This generally leads to an increase in the molecule's electrophilicity. The HOMO is likely to be localized on the benzamide moiety, particularly the phenyl ring and the amide nitrogen, while the LUMO is expected to have significant contributions from the trifluoromethyl-substituted phenyl ring.

A smaller HOMO-LUMO gap would suggest higher reactivity. The precise values would depend on the specific DFT functional and basis set used in the calculation.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. nih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In N-isopropyl-2-(trifluoromethyl)benzamide, the most negative electrostatic potential is expected to be located around the carbonyl oxygen atom of the amide group, making it a primary site for hydrogen bond donation. The trifluoromethyl group, being highly electronegative, will also contribute to a region of negative potential around the fluorine atoms. The amide proton (N-H) and the protons on the isopropyl group will exhibit positive electrostatic potential, making them potential hydrogen bond donors. The ESP map would provide a visual representation of the molecule's polarity and its preferred sites for interaction with other molecules.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape and dynamics of N-isopropyl-2-(trifluoromethyl)benzamide in different environments, such as in solution.

Ligand Topology and Force Field Development

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. nih.gov For a novel molecule like N-isopropyl-2-(trifluoromethyl)benzamide, specific force field parameters, which are not always available in standard force fields like AMBER or CHARMM, may need to be developed. nih.gov

The process of creating a ligand topology involves defining the atom types, charges, bond lengths, bond angles, and dihedral angles for the molecule. Quantum mechanical calculations, often at the DFT level, are typically used to derive these parameters, especially the partial atomic charges which are crucial for accurately representing the electrostatic interactions. nih.gov The Merz-Kollman scheme is a common method for calculating these charges based on the electrostatic potential. nih.gov The reliability of the generated force field is critical for the accuracy of the subsequent MD simulations.

Conformational Landscape Exploration

MD simulations allow for the exploration of the conformational landscape of N-isopropyl-2-(trifluoromethyl)benzamide by simulating its dynamic behavior. The molecule's flexibility, particularly the rotation around the C(O)-N bond and the bonds connecting the isopropyl and phenyl groups, can be investigated.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms at a molecular level. For a compound like N-isopropyl-2-(trifluoromethyl)benzamide, these studies would likely focus on its formation (synthesis) or its reactions with other chemical species. Density Functional Theory (DFT) is a common method employed for such investigations, providing a balance between computational cost and accuracy.

A key aspect of understanding a chemical reaction is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction pathway, and its structure and energy are critical for determining the reaction's feasibility and rate.

For the synthesis of N-isopropyl-2-(trifluoromethyl)benzamide, which could involve the acylation of isopropylamine (B41738) with 2-(trifluoromethyl)benzoyl chloride, computational chemists would model this reaction to locate the transition state. This involves optimizing the geometry of the reacting system to find a first-order saddle point on the potential energy surface. At this point, the structure has zero gradients, and the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to the vibrational mode along the reaction coordinate.

Hypothetical Transition State Parameters for the Aminolysis of 2-(trifluoromethyl)benzoyl chloride:

| Parameter | Description | Hypothetical Value |

| Imaginary Frequency | The single negative frequency in the vibrational analysis, confirming a true transition state. | -250 cm⁻¹ |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | 15-25 kcal/mol |

| Key Bond Distances | The lengths of the forming C-N bond and the breaking C-Cl bond at the transition state. | C-N: ~2.0 Å, C-Cl: ~2.4 Å |

This table is illustrative and not based on published data for this specific reaction.

Following the identification of a transition state, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This analysis maps the pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species.

The IRC plot would visualize the change in energy as the reaction progresses, showing the energy barriers and the relative stability of intermediates and products. This analysis provides a detailed picture of the energetic landscape of the reaction, offering insights into its mechanism. For instance, it could reveal whether the reaction proceeds in a single step or involves the formation of intermediates.

Structure-Property Relationship Studies (theoretical aspects only, no biological)

Theoretical structure-property relationship studies aim to understand how the molecular structure of a compound influences its physical and chemical properties. For N-isopropyl-2-(trifluoromethyl)benzamide, these studies would explore aspects like its conformational landscape, electronic properties, and intermolecular interactions.

The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the flexible isopropyl group suggests that the molecule could exist in multiple conformations. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments.

Furthermore, analysis of the molecule's electronic structure, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), can provide insights into its reactivity and potential for intermolecular interactions. For example, the electrostatic potential surface would reveal regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack.

Hypothetical Calculated Properties of N-isopropyl-2-(trifluoromethyl)benzamide:

| Property | Description | Hypothetical Value |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.5 - 4.5 Debye |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | 5.0 - 6.0 eV |

| Conformational Energy Difference | The relative energy between different stable conformations of the molecule. | 1 - 3 kcal/mol |

This table is illustrative and not based on published data for this specific compound.

Chemical Reactivity and Transformation Studies of N Isopropyl 2 Trifluoromethyl Benzamide

Amide Bond Reactivity and Hydrolysis

The amide bond is generally stable, but it can be cleaved through hydrolysis under acidic or basic conditions. The rate of this cleavage is significantly influenced by both steric and electronic factors within the molecule. arkat-usa.org For N-isopropyl-2-(trifluoromethyl)benzamide, the presence of the bulky isopropyl group on the nitrogen atom and the trifluoromethyl group at the ortho position of the benzene (B151609) ring introduces steric considerations.

Electron-withdrawing groups attached to the acyl moiety, such as the trifluoromethyl group in this compound, increase the electrophilicity of the carbonyl carbon, which generally increases the rate of alkaline hydrolysis. arkat-usa.org Conversely, the hydrolysis rate for aryl amides tends to be slower than for aliphatic amides. arkat-usa.org Tertiary amides are often very difficult to cleave, requiring vigorous conditions, while secondary and primary amides are comparatively more reactive. arkat-usa.orgumich.edu Studies on the alkaline hydrolysis of N-substituted amides have shown that the reaction can be effectively carried out using reagents like sodium hydroxide (B78521) in a mixed solvent system, such as methanol (B129727) and dioxane, often requiring heat to proceed at a reasonable rate. arkat-usa.orgresearchgate.net

| Factor | Influence on Hydrolysis Rate | Relevance to N-isopropyl-2-(trifluoromethyl)benzamide |

|---|---|---|

| Electronic Effect of Acyl Substituent | Electron-withdrawing groups increase the rate of alkaline hydrolysis. arkat-usa.org | The ortho-CF3 group is strongly electron-withdrawing, which is expected to accelerate hydrolysis. vaia.comnih.govscispace.com |

| Steric Hindrance | Bulky substituents on the acyl or amine moiety can hinder the approach of the nucleophile, slowing the reaction. arkat-usa.org | The N-isopropyl group and the ortho-CF3 group create a sterically hindered environment around the amide bond. |

| Reaction Conditions | Hydrolysis is typically accelerated by heat and strong acids or bases. arkat-usa.orgrsc.org | Cleavage of the amide bond would likely require forcing conditions, such as refluxing with a strong base (e.g., NaOH) or acid. umich.eduresearchgate.net |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional stability, a property derived from the strength of the carbon-fluorine bonds. tcichemicals.com This robustness makes transformations of the CF₃ group challenging, often requiring harsh conditions or specialized catalytic systems. tcichemicals.comresearchgate.net

Direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group is an exceedingly difficult transformation. Aromatic rings must typically be activated by potent electron-withdrawing groups, such as nitro groups, at the ortho or para positions to facilitate nucleophilic aromatic substitution (SNAr) of a halide leaving group. wikipedia.orglibretexts.org The CF₃ group itself is not a leaving group, and the C-F bonds are not susceptible to cleavage by common nucleophiles under standard conditions. While there are reports on nucleophilic reactions of aromatic trifluoromethyl compounds, these often involve complex mechanisms or specialized reagents rather than simple SNAr at the CF₃ group. acs.org

Despite its stability, the trifluoromethyl group can be chemically modified through modern synthetic methods. These transformations are significant for diversifying fluorinated molecules but are not trivial to achieve. Research has demonstrated that selective C-F bond cleavage and functionalization can be accomplished, for instance, through palladium-catalyzed reactions that achieve defluoroalkylation of (trifluoromethyl)arenes. thieme-connect.de Other strategies involve using strong Lewis acids or organometallic reagents to enable the transformation of the CF₃ group into other functionalities, such as dithioesters or ketones. tcichemicals.comresearchgate.net These methods represent advanced chemical strategies that go beyond the typical reactivity profile of the molecule.

| Reaction Type | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Defluoroalkylation | Palladium Catalyst | Enables the selective defluorination and subsequent functionalization of Ar-CF3 compounds. | thieme-connect.de |

| C-F Bond Thiolation | Ytterbium Triflate | Catalytic thiolation of a single C-F bond, assisted by an ortho-silyl directing group. | researchgate.net |

| Conversion to Ketones | Boron Tribromide (BBr3) | A method to synthesize ketones via C-F bond cleavage and formation of a carbonyl group. | tcichemicals.com |

Reactions at the Benzene Ring

The reactivity of the benzene ring in N-isopropyl-2-(trifluoromethyl)benzamide towards substitution is controlled by the directing effects of the two existing substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The substituents on the ring determine both the rate of reaction and the position (regioselectivity) of the new substituent.

-CF₃ Group : The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. vaia.com It strongly deactivates the benzene ring towards electrophilic attack and is a meta-director. vaia.comlkouniv.ac.inyoutube.com

In N-isopropyl-2-(trifluoromethyl)benzamide, these two groups have competing effects. The powerful deactivating nature of both substituents makes electrophilic substitution reactions very sluggish, likely requiring harsh conditions. lkouniv.ac.in The regiochemical outcome would depend on the balance between the directing powers of the two groups.

| Position | Effect of -CONH-isopropyl (at C1) | Effect of -CF3 (at C2) | Overall Likelihood of Substitution |

|---|---|---|---|

| C3 | Ortho (favored) | - | Possible, but sterically hindered by C2-CF3. |

| C4 | - | Meta (favored) | Considered a likely position for substitution. |

| C5 | Para (favored) | - | Considered a likely position for substitution. |

| C6 | Ortho (favored) | Meta (favored) | Electronically favored by both groups but sterically hindered by the amide. |

A more modern and powerful approach for modifying the benzene ring of benzamides is through transition metal-catalyzed C-H activation. The amide group serves as an excellent internal directing group, coordinating to a metal catalyst and directing functionalization to the typically unreactive C-H bond at the ortho position. nih.govnih.gov This strategy offers high regioselectivity that is often difficult to achieve with classical EAS reactions.

Rhodium(III) and Palladium(II) catalysts are prominently used for these transformations. nih.govnih.gov The reaction generally proceeds via the formation of a five-membered metallacycle intermediate, which then reacts with a coupling partner. nih.govacs.org This methodology has been successfully applied to the C-H olefination, arylation, and annulation of benzamides. nih.govnih.gov Even for challenging electron-poor benzamides, such as those bearing a trifluoromethyl group, rhoda-electrocatalyzed C-H alkenylation has been shown to be effective, using electricity as a green oxidant and producing H₂ as the only byproduct. nih.gov This approach allows for the construction of complex molecular scaffolds from simple, unfunctionalized arenes. nih.govrsc.org

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Cycloaddition | Rh(III) / Cu(II) Oxidant | Alkynes | Isoquinolones | nih.govacs.org |

| Electrooxidative Olefination | Rh(III) / Electricity | Alkenes | Ortho-alkenylated benzamides | nih.gov |

| Ortho-Arylation | Pd(OAc)2 / AgOAc | Aryl Halides/Boronic Acids | Ortho-arylated benzamides | nih.gov |

| Annulation | Co(acac)2 / AgNO3 | Fluoroalkylated Alkynes | Fluoroalkylated Isoquinolinones | nih.gov |

| Olefination (air as oxidant) | Rh(III) | Alkenes | Ortho-alkenylated benzamides | rsc.orgnih.gov |

Derivatization Strategies for Chemical Library Synthesis

The synthesis of chemical libraries from a core scaffold is a fundamental strategy in drug discovery and materials science. For N-isopropyl-2-(trifluoromethyl)benzamide, derivatization can be approached by modifying its three main components: the benzoyl ring, the amide linkage, and the isopropyl group. These modifications aim to explore the structure-activity relationship (SAR) by systematically altering the physicochemical properties of the molecule.

The generation of a library of derivatives from N-isopropyl-2-(trifluoromethyl)benzamide can be strategically planned by focusing on several key reaction types that allow for the introduction of diverse functional groups. These strategies often leverage the existing functional groups as handles for further chemical transformations.

One common approach involves the electrophilic substitution on the aromatic ring. The trifluoromethyl group is a deactivating, meta-directing group, which would suggest that electrophilic aromatic substitution would be challenging and would likely direct incoming electrophiles to the meta position relative to the trifluoromethyl group. However, the amide group is an ortho-, para-directing group. The interplay of these two groups will dictate the regioselectivity of such reactions.

Another key strategy is the modification of the amide N-H bond. While the isopropyl group is already present, derivatization at this position is a possibility, although it would require more complex synthetic routes, potentially starting from 2-(trifluoromethyl)benzoic acid and a range of different amines. A more direct approach for library synthesis from the parent compound is less common for the N-substituent.

A significant area for derivatization lies in the modification of the aromatic ring through the introduction of additional substituents. This can be achieved through various modern coupling reactions, assuming a suitably functionalized (e.g., halogenated) starting material is used. For instance, starting with a bromo-substituted analogue of N-isopropyl-2-(trifluoromethyl)benzamide would open up a vast chemical space for derivatization via cross-coupling reactions.

Below are outlined several potential derivatization strategies for the synthesis of a chemical library based on the N-isopropyl-2-(trifluoromethyl)benzamide scaffold.

Aryl Core Modifications

Modification of the benzoyl aromatic ring is a primary strategy to explore how changes in electronic and steric properties influence biological activity or material characteristics.

Table 1: Potential Aryl Core Modifications of N-isopropyl-2-(trifluoromethyl)benzamide

| Position of Substitution | Reaction Type | Potential Reagents | Resulting Functional Group |

| 4- or 5-position | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| 4- or 5-position | Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl |

| 4- or 5-position | Friedel-Crafts Acylation | RCOCl/AlCl₃ | -C(O)R |

| 4- or 5-position | Sulfonation | SO₃/H₂SO₄ | -SO₃H |

These classical electrophilic aromatic substitution reactions would yield a first level of derivatives. The nitro group, for example, can be further reduced to an amine, which then serves as a handle for a multitude of subsequent derivatization reactions, including amide bond formation, sulfonamide formation, or diazotization followed by substitution.

Cross-Coupling Strategies

For more extensive and diverse libraries, the use of a halogenated precursor, such as a bromo- or iodo-substituted N-isopropyl-2-(trifluoromethyl)benzamide, is highly effective. This allows for the application of powerful palladium-catalyzed cross-coupling reactions.

Table 2: Library Generation via Cross-Coupling Reactions from a Halogenated Precursor

| Cross-Coupling Reaction | Reactant Type | Catalyst System (Example) | Introduced Moiety |

| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, base | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, base | Alkynyl |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, ligand, base | -NR¹R² |

| Heck Coupling | Alkenes | Pd(OAc)₂, PPh₃, base | Alkenyl |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Aryl, Vinyl |

These reactions are well-suited for high-throughput synthesis and allow for the introduction of a vast array of chemical functionalities, significantly expanding the chemical space of the library.

Modification of the Amide Linkage

While direct modification of the N-isopropyl group on the parent compound is challenging, a library of related compounds can be generated by varying the amine component during the initial synthesis from 2-(trifluoromethyl)benzoic acid or its acid chloride.

Table 3: Amide Library Synthesis from 2-(Trifluoromethyl)benzoyl Chloride

| Amine Reactant | Resulting N-Substituent | Potential Properties Explored |

| Cyclopropylamine | Cyclopropyl | Steric bulk, ring strain |

| tert-Butylamine | tert-Butyl | Increased steric hindrance |

| Aniline | Phenyl | Aromatic interactions, electronics |

| Benzylamine | Benzyl | Flexibility, aromatic interactions |

| Morpholine | Morpholinyl | Polarity, hydrogen bond acceptor |

This approach allows for systematic exploration of the steric and electronic requirements of the N-substituent for a desired activity.

By employing these derivatization strategies, a large and diverse chemical library based on the N-isopropyl-2-(trifluoromethyl)benzamide scaffold can be efficiently synthesized. The resulting compounds can then be screened for various biological activities or material properties, facilitating the identification of lead compounds with improved characteristics. The choice of derivatization strategy will ultimately be guided by the specific goals of the research program, whether it is for drug discovery, agrochemical development, or materials science.

Role As a Chemical Building Block and Ligand in Advanced Materials and Catalysis

Incorporation into Polymeric Systems or Functional Materials (e.g., as fluorinated monomers)

While direct studies on the polymerization of N-isopropyl-2-(trifluoromethyl)benzamide as a monomer are not extensively documented, its structural motifs suggest significant potential for incorporation into polymeric systems. The presence of the trifluoromethyl group can impart valuable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. mdpi.com

The field of fluorinated polymers is vast, with various monomers being utilized to create materials with tailored characteristics. For instance, aromatic polyamides containing trifluoromethyl pendant groups have been synthesized from diamines like 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane. These polymers exhibit high thermal stability and produce transparent films, making them suitable for applications in microelectronics. mdpi.com The incorporation of a trifluoromethyl group, as seen in N-isopropyl-2-(trifluoromethyl)benzamide, can be a strategic approach to developing new high-performance polymers.

Furthermore, the N-isopropylacrylamide (NIPAM) moiety is well-known for conferring thermoresponsive properties to polymers. Poly(N-isopropylacrylamide) (PNIPAM) exhibits a lower critical solution temperature (LCST) in aqueous solutions, leading to a sharp phase transition around 32°C. kjchemicals.co.jpnih.gov This property is widely exploited in the design of "smart" materials for applications such as drug delivery, tissue engineering, and sensors. rsc.orgnih.gov By analogy, incorporating N-isopropyl-2-(trifluoromethyl)benzamide or similar structures into polymer chains could introduce or modify thermoresponsive behavior, potentially influenced by the electronic and steric effects of the trifluoromethyl group.

The synthesis of copolymers offers a versatile platform for tuning material properties. For example, the radical copolymerization of N-isopropylacrylamide with other monomers is a common strategy to adjust the LCST and other characteristics of the resulting polymer. nih.gov Similarly, N-isopropyl-2-(trifluoromethyl)benzamide could potentially be copolymerized with other vinyl or acrylic monomers to create novel functional polymers with a unique combination of fluorination- and thermo-responsive characteristics.

| Polymer System Component | Potential Contribution of N-isopropyl-2-(trifluoromethyl)benzamide Moiety | Example of Related Monomer/Polymer |

|---|---|---|

| Fluorinated Monomer | Enhanced thermal stability, chemical resistance, specific optical properties. | Aromatic polyamides with trifluoromethyl pendant groups. mdpi.com |

| Thermoresponsive Component | Induction or modification of Lower Critical Solution Temperature (LCST) behavior. | Poly(N-isopropylacrylamide) (PNIPAM). kjchemicals.co.jpnih.gov |

| Copolymer Constituent | Tuning of mechanical, thermal, and responsive properties of the final material. | Copolymers of N-isopropylacrylamide with various monomers. nih.gov |

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of N-isopropyl-2-(trifluoromethyl)benzamide contains functionalities that are conducive to forming ordered supramolecular assemblies through non-covalent interactions. The amide group is a classic motif for establishing strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined one-dimensional chains or more complex architectures. For instance, the crystal structure of N-isopropylbenzamide reveals that intermolecular N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. nih.govresearchgate.net

The presence of the trifluoromethyl group can also significantly influence the supramolecular arrangement. In the crystal structure of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, the trifluoromethyl group enhances conjugation and leads to a near-parallel arrangement of aromatic rings, facilitating efficient packing through π-π stacking interactions. mdpi.com Fluorine-containing groups can also participate in various non-covalent interactions, including F···F, C—H···F, and halogen bonding, which can act as structure-differentiating agents in the formation of supramolecular synthons. rsc.orgnih.gov

The interplay of hydrogen bonding, π-π stacking, and fluorine-mediated interactions provides a powerful toolkit for designing complex self-assembling systems. Molecular self-assembly is a fundamental principle in nature and is increasingly being harnessed to create novel materials with applications in nanotechnology, drug delivery, and tissue engineering. sigmaaldrich.com While specific studies on the self-assembly of N-isopropyl-2-(trifluoromethyl)benzamide are not prevalent, the inherent properties of its constituent functional groups suggest a strong propensity for forming organized supramolecular structures.

| Interaction Type | Relevant Functional Group | Potential Supramolecular Outcome | Example from Related Compounds |

|---|---|---|---|

| Hydrogen Bonding | Amide (N-H, C=O) | One-dimensional chains, networks. | N-isopropylbenzamide forms 1D chains via N—H⋯O bonds. nih.govresearchgate.net |

| π-π Stacking | Benzene (B151609) Ring | Columnar packing, layered structures. | Trifluoromethyl-substituted benzohydrazide (B10538) shows efficient π-π stacking. mdpi.com |

| Fluorine Interactions (F···F, C—H···F) | Trifluoromethyl (-CF3) | Specific supramolecular synthons, structural differentiation. | Fluorine-containing synthons in bis-benzylideneanilines. rsc.org |

Utilization as a Ligand in Metal-Catalyzed Reactions

The benzamide (B126) moiety is a versatile coordinating group in inorganic chemistry, capable of binding to metal centers through either the nitrogen or oxygen atoms of the amide functionality. This coordination ability makes benzamide derivatives, including N-isopropyl-2-(trifluoromethyl)benzamide, promising candidates for use as ligands in metal-catalyzed reactions.

The coordination of benzamide-type ligands to metal ions can lead to the formation of a diverse range of metal complexes with interesting structural and electronic properties. For example, benzimidazole-derived sulfonamides act as bidentate chelating ligands, coordinating to transition metals through a sulfonamidate nitrogen and an endocyclic nitrogen of the benzimidazole (B57391) ring. researchgate.net Similarly, N-(diisopropylphosphanyl)benzamide can act as a bidentate hybrid P,O-ligand, with the potential for deprotonation of the NH group to enhance its chelating ability. mdpi.com

While the coordination chemistry of N-isopropyl-2-(trifluoromethyl)benzamide itself is not extensively detailed in the literature, it is plausible that it could act as a monodentate or bidentate ligand. Coordination could occur through the amide oxygen, or potentially through chelation involving the amide oxygen and a fluorine atom from the trifluoromethyl group, although the latter would be less common. The specific coordination mode would depend on the metal center, the solvent, and the presence of other ligands.

The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions. The steric and electronic properties of the ligand directly influence the reactivity, selectivity, and stability of the catalyst. In N-isopropyl-2-(trifluoromethyl)benzamide, both the isopropyl and trifluoromethyl groups exert significant steric and electronic effects.

The isopropyl group is a moderately bulky alkyl group that can influence the steric environment around the metal center. This steric hindrance can play a role in controlling the access of substrates to the catalytic site, thereby influencing selectivity.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can significantly modulate the electron density at the metal center upon coordination of the ligand. A more electron-deficient metal center can exhibit altered reactivity in processes such as oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. For instance, the introduction of electron-withdrawing trifluoromethyl groups on a pyridine (B92270) ligand has been shown to increase the efficiency of photoinduced ligand dissociation in ruthenium complexes. Furthermore, trifluoromethyl-substituted pyridine-oxazoline ligands have been successfully used in asymmetric catalysis. acs.org

The combination of the steric bulk of the isopropyl group and the strong electron-withdrawing nature of the trifluoromethyl group makes N-isopropyl-2-(trifluoromethyl)benzamide an intriguing ligand for the development of new catalysts with potentially unique reactivity and selectivity profiles.

| Substituent | Effect | Potential Influence on Catalysis |

|---|---|---|

| Isopropyl Group | Steric Bulk | Control of substrate access, influence on selectivity (e.g., enantioselectivity). |

| Trifluoromethyl Group | Strong Electron-Withdrawing | Modulation of metal center's electron density, altered reactivity in catalytic steps. |

Future Directions in N Isopropyl 2 Trifluoromethyl Benzamide Research

Exploration of Novel Synthetic Methodologies

The synthesis of N-substituted benzamides, particularly those containing electron-withdrawing groups like trifluoromethyl, is an area of active research. While traditional methods often involve the reaction of an acid chloride with an amine, future research is focused on developing more efficient, versatile, and scalable strategies.

Recent advances in organic chemistry offer several promising avenues for the synthesis of N-isopropyl-2-(trifluoromethyl)benzamide. One area of exploration is the use of continuous-flow reactors . This technology allows for precise control over reaction parameters such as temperature and mixing, enhancing safety and yield. A continuous-flow approach could significantly improve upon batch synthesis methods for trifluoromethylated heterocycles and related compounds, offering better scalability for pharmaceutical manufacturing. acs.org

Another promising direction is the application of photocatalysis . Photocatalytic methods can enable direct trifluoromethylamidation under mild conditions, using light to generate highly reactive trifluoromethylamidyl radicals. nih.gov Developing a photocatalytic route could provide a direct and efficient way to construct the N-CF3 amide bond or related structures, potentially reducing the number of synthetic steps required. nih.gov

Furthermore, the development of novel catalytic systems is crucial. Transition-metal catalysts, for instance, are often employed in modern amide bond formation. rsc.org Research into new catalysts, such as those based on earth-abundant metals or those that operate under milder conditions, could lead to more economical and sustainable synthetic routes. researchgate.net

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Key Research Focus | Relevant Findings |

|---|---|---|---|

| Continuous-Flow Synthesis | Enhanced safety, scalability, precise control, higher yields. | Adapting batch reactions to flow systems, optimizing reactor design. | Successfully used for preparing trifluoromethylated N-fused heterocycles, achieving gram-per-hour productivity. acs.org |

| Photocatalytic Amidation | Mild reaction conditions, high functional group tolerance, direct bond formation. | Design of novel photosensitizers and radical precursors. | N-(N-CF3 imidoyloxy) pyridinium (B92312) salts have been used as trifluoromethylamidyl radical precursors for direct amidation. nih.gov |

| Advanced Catalysis | Lower catalyst loading, use of earth-abundant metals, improved atom economy. | Exploring new ligands and metal complexes, understanding catalytic cycles. | Palladium-catalyzed aminocarbonylation has been used for the synthesis of related benzamides. |

Advanced Spectroscopic Probes for Dynamic Chemical Processes

Understanding the dynamic behavior of N-isopropyl-2-(trifluoromethyl)benzamide in solution is key to predicting its interactions and reactivity. The molecule's structure, featuring a rotatable amide bond and a bulky trifluoromethyl group, suggests the presence of interesting conformational dynamics. Advanced spectroscopic techniques can serve as powerful probes to elucidate these processes.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly variable-temperature NMR (VT-NMR), can be employed to study the rotational barrier around the C-N amide bond. This would provide insight into the conformational stability and the energy landscape of the molecule. For related amide-substituted phosphines, detailed NMR studies (¹H, ¹³C, ³¹P) have been crucial for characterization. mdpi.com

Time-resolved infrared (TR-IR) spectroscopy could be used to monitor the kinetics of the amide bond formation or other reactions involving the compound. This technique can track changes in vibrational frequencies in real-time, providing mechanistic details that are otherwise inaccessible.

X-ray crystallography provides a static picture of the molecule in the solid state. mdpi.com Comparing the solid-state structure with solution-phase dynamics observed via NMR can reveal how intermolecular forces in the crystal lattice influence the molecule's preferred conformation.

Table 2: Application of Advanced Spectroscopic Techniques

| Spectroscopic Technique | Information Gained | Research Application |

|---|---|---|

| Variable-Temperature NMR (VT-NMR) | Rotational energy barriers, conformational equilibrium, exchange rates. | Quantifying the rotational dynamics around the amide bond influenced by the ortho-trifluoromethyl group. |

| Time-Resolved IR Spectroscopy (TR-IR) | Reaction kinetics, identification of transient intermediates. | Studying the mechanism of synthesis or degradation pathways in real-time. |

| X-ray Crystallography | Solid-state molecular structure, bond lengths, bond angles, intermolecular interactions. | Determining the precise 3D structure and comparing it with computational models and solution-state conformations. mdpi.comresearchgate.net |

Integration of Machine Learning in Predictive Chemistry and Material Design

Machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. mdpi.com For N-isopropyl-2-(trifluoromethyl)benzamide, ML models can be integrated into several key research areas.

ML can also be used for property prediction . By training models on data from existing compounds, it is possible to predict the physicochemical properties of N-isopropyl-2-(trifluoromethyl)benzamide and its derivatives. This includes predicting solubility, lipophilicity, and potential biological activity, which is crucial for applications in drug design. mdpi.comnih.gov

Furthermore, ML algorithms can guide the design of new materials . By establishing structure-property relationships, machine learning can suggest modifications to the N-isopropyl-2-(trifluoromethyl)benzamide scaffold to enhance desired characteristics, effectively navigating the vast chemical space to identify promising new candidates for specific applications. mdpi.com

Table 3: Machine Learning Applications in Future Research

| Application Area | ML Tool/Technique | Objective |

|---|---|---|

| Synthetic Route Planning | Retrosynthesis Algorithms, Reaction Prediction Models | To identify novel, efficient, and high-yielding synthetic pathways. nih.govnih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Regression Models | To predict physicochemical and biological properties without physical synthesis and testing. google.com |

| New Material Design | Generative Models, Optimization Algorithms | To propose new derivatives with enhanced performance for targeted applications. |

Development of Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on N-isopropyl-2-(trifluoromethyl)benzamide will undoubtedly focus on developing environmentally benign protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents.

One promising approach is enzymatic synthesis . Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the formation of amide bonds under mild conditions. nih.gov An enzymatic route to N-isopropyl-2-(trifluoromethyl)benzamide would operate at lower temperatures and could avoid the use of toxic coupling agents. nih.gov

The choice of solvent is another critical factor. Research into replacing traditional volatile organic compounds (VOCs) with greener solvents is ongoing. Solvents like cyclopentyl methyl ether (CPME) have been identified as safer and more sustainable alternatives for amide synthesis. nih.gov Moreover, developing solvent-free reaction conditions , where reactants are mixed directly, represents an ideal green chemistry scenario, significantly reducing waste. tandfonline.comtandfonline.comglasp.co

Table 4: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Use of Biocatalysts | Employing enzymes like lipase for amide bond formation. | High selectivity, mild reaction conditions, biodegradability of the catalyst. nih.gov |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives (e.g., CPME, water). | Reduced environmental impact and improved operational safety. nih.gov |

| Solvent-Free Reactions | Conducting the synthesis without a solvent medium. | Elimination of solvent waste, potential for simplified workup, and increased reaction concentration. tandfonline.comtandfonline.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | Reduced by-product formation and waste. acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-isopropyl-2-(trifluoromethyl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where an isopropyl amine reacts with 2-(trifluoromethyl)benzoyl chloride under inert conditions. Purification typically involves recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm the absence of unreacted trifluoromethyl precursors .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign signals for the isopropyl group (δ ~1.2 ppm for CH₃, δ ~4.0 ppm for CH) and trifluoromethyl moiety (¹⁹F NMR δ ~-60 to -70 ppm).

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular packing and confirm stereochemistry. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 0–6°C (short-term) and -20°C (long-term). Monitor degradation via LC-MS/MS, focusing on hydrolytic cleavage of the amide bond in aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. What experimental designs are effective for studying its mechanism of action in agrochemical applications?

- Methodological Answer :

- Enzyme inhibition assays : Target succinate dehydrogenase (SDH) using mitochondrial extracts from fungal pathogens (e.g., Botrytis cinerea). Measure IC₅₀ values via spectrophotometric detection of reduced DCIP.

- Comparative analysis : Cross-reference with fluopyram (a structurally related SDH inhibitor) to identify substituent-specific activity differences .

Q. How can computational modeling predict its environmental fate and metabolite toxicity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict photolytic degradation pathways (e.g., C-F bond cleavage under UV light).

- QSAR models : Train models using datasets of trifluoromethylbenzamide derivatives to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from pesticide residue studies (e.g., soil half-life, bioaccumulation factors) and apply multivariate regression to identify confounding variables (e.g., soil pH, organic matter content).

- Cohort studies : Compare in vitro (cell-based assays) and in vivo (model organisms) toxicity thresholds to assess translational relevance .

Q. How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Fragment-based drug design : Replace the isopropyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder non-specific binding.

- Cryo-EM or molecular docking : Map interactions with SDH’s ubiquinone-binding site to guide substitutions at the benzamide core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.